(2-Methoxycyclopentyl)methanamine

Description

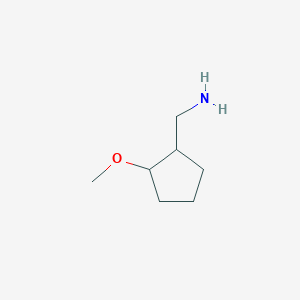

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxycyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYOZFLVQQRFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2 Methoxycyclopentyl Methanamine

Intrinsic Reactivity of the Primary Amine Functionality

The primary amine group is the most reactive site in (2-Methoxycyclopentyl)methanamine, behaving as a potent nucleophile. This reactivity allows for a variety of chemical modifications, including acylation, alkylation, and the formation of Schiff bases.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the primary amine readily undergoes acylation to form the corresponding amide. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-((2-methoxycyclopentyl)methyl)acetamide. This reaction is fundamental in peptide synthesis and the construction of more complex molecular architectures.

Alkylation: The nitrogen atom of the primary amine can attack alkyl halides in a nucleophilic substitution reaction, leading to the formation of secondary and tertiary amines. This process, however, can be challenging to control, often resulting in a mixture of alkylated products. To achieve mono-alkylation, reductive amination is a more controlled approach, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.

Schiff Base Formation: this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govnih.govresearchgate.netsigmaaldrich.comchegg.com This condensation reaction is typically reversible and may require acidic or basic catalysis and the removal of water to drive the equilibrium towards the product. researchgate.net These imines can be valuable intermediates, for example, they can be reduced to secondary amines or be subjected to nucleophilic addition at the imine carbon.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | N-((2-methoxycyclopentyl)methyl)acetamide | Acylation |

| This compound | Alkyl halide | Secondary/Tertiary amine | Alkylation |

| This compound | Aldehyde/Ketone | Schiff base (Imine) | Condensation |

Transformations Involving the Methoxy (B1213986) Substituent within the Cyclopentyl System

The methoxy group, an ether functionality, is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions to reveal a hydroxyl group. rsc.orgnih.govchemicalbook.comresearchgate.netmasterorganicchemistry.com

Ether Cleavage: The most common transformation of the methoxy group is its cleavage using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic attack by the halide ion on the methyl group (an SN2 reaction) leads to the formation of (2-aminomethyl)cyclopentanol and a methyl halide. chemicalbook.com Lewis acids, such as boron tribromide (BBr3), are also effective reagents for ether cleavage and often operate under milder conditions. The resulting hydroxyl group can then be used for further functionalization, such as esterification or oxidation.

| Starting Material | Reagent | Product | Transformation |

| This compound | HBr or HI | (2-Aminomethyl)cyclopentanol | Ether Cleavage |

| This compound | BBr3 | (2-Aminomethyl)cyclopentanol | Ether Cleavage |

Chemical Modifications of the Cyclopentyl Core Structure

Modifying the cyclopentyl core of this compound directly is challenging due to the relative inertness of C-H bonds. However, strategies for the functionalization of cycloalkanes are an active area of research. nih.govnih.govresearchgate.net

A more practical approach to introduce further diversity into the cyclopentyl ring would be to start from a pre-functionalized cyclopentane (B165970) derivative. For instance, a cyclopentanone (B42830) with desired substituents could be used as a starting material. The aminomethyl and methoxy groups could then be introduced in subsequent synthetic steps.

Tandem reactions, such as a Michael addition followed by a radical cyclization, can be employed to construct highly functionalized cyclopentane rings with controlled stereochemistry. nih.gov While not demonstrated specifically for this compound, these methods highlight the potential to create a variety of analogs with modified core structures.

Derivatization Strategies for Scaffold Elaboration and Library Synthesis

This compound is a valuable scaffold for the synthesis of chemical libraries, particularly for drug discovery, due to its bifunctional nature. The primary amine serves as a versatile handle for introducing a wide array of substituents, while the methoxy group can influence the physicochemical properties of the final compounds or be used as a latent functional group.

Combinatorial Chemistry: The primary amine can be readily acylated with a diverse set of carboxylic acids or sulfonylated with various sulfonyl chlorides to generate large libraries of amides and sulfonamides. These libraries can then be screened for biological activity.

Stereochemical and Conformational Analysis of 2 Methoxycyclopentyl Methanamine

Configurational Isomerism and Diastereomer Characterization

(2-Methoxycyclopentyl)methanamine possesses two chiral centers, at the C1 and C2 positions of the cyclopentane (B165970) ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers. The relationship between the pair of enantiomers with the (R,R) and (S,S) configurations and the pair with the (R,S) and (S,R) configurations is diastereomeric. These diastereomers are commonly referred to as cis and trans isomers, based on the relative orientation of the methoxy (B1213986) and aminomethyl substituents on the cyclopentane ring.

A thorough characterization of these diastereomers would involve their synthesis and separation, followed by detailed spectroscopic analysis to confirm their relative and absolute configurations. Techniques such as X-ray crystallography would provide definitive proof of the solid-state structure, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) would be crucial for characterizing the isomers in solution. However, specific studies detailing the synthesis and diastereomer characterization of this compound are not currently available in the reviewed literature.

Conformational Preferences of the Cyclopentyl Ring System

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). The presence of substituents on the ring influences the energetic preference for one conformation over the other, as well as the pseudo-axial or pseudo-equatorial orientation of the substituents to minimize steric interactions.

For this compound, the interplay between the methoxy and aminomethyl groups in both the cis and trans isomers would dictate the preferred conformation. Factors such as steric hindrance and potential intramolecular hydrogen bonding between the amine and methoxy groups could significantly impact the conformational equilibrium. A detailed conformational analysis would typically involve computational modeling and experimental techniques like variable-temperature NMR spectroscopy. Such specific analyses for this compound have not been reported.

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of a molecule can profoundly influence its reactivity and the stereochemical outcome of its reactions. For this compound, the cis and trans isomers would be expected to exhibit different behavior in stereoselective reactions. The spatial arrangement of the methoxy and aminomethyl groups can direct the approach of reagents, leading to different product distributions. For instance, if the amine or methoxy group were to act as a directing group in a reaction, the relative stereochemistry of the two groups would be critical in determining the facial selectivity of the reaction on the cyclopentane ring or on a prochiral center attached to the aminomethyl group. There is currently no available research detailing the influence of the stereochemistry of this compound on its reaction pathways and selectivity.

Advanced Spectroscopic Techniques for Stereochemical Assignment

The definitive assignment of the stereochemistry of the isomers of this compound would rely on advanced spectroscopic and chromatographic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

High-resolution NMR spectroscopy, particularly ¹³C NMR, is a powerful tool for distinguishing between diastereomers. The chemical shifts of the carbon atoms in the cyclopentane ring and the substituents would be expected to differ between the cis and trans isomers due to their different steric and electronic environments. For example, in many cyclic systems, a substituent in a pseudo-axial position will shield the carbons at the γ-position (the γ-gauche effect), causing them to have a lower chemical shift compared to when the substituent is in a pseudo-equatorial position.

A hypothetical ¹³C NMR data table for the cis and trans isomers would be instrumental for their identification. However, no such experimental data for this compound has been published.

Hypothetical ¹³C NMR Data Table

| Carbon Atom | Hypothetical Chemical Shift (ppm) - cis Isomer | Hypothetical Chemical Shift (ppm) - trans Isomer |

| C1 (CH-O) | 85.0 | 83.5 |

| C2 (CH-CH₂N) | 55.0 | 53.0 |

| C3 | 30.0 | 32.0 |

| C4 | 25.0 | 26.0 |

| C5 | 35.0 | 34.0 |

| CH₂-N | 45.0 | 44.0 |

| O-CH₃ | 58.0 | 57.5 |

Note: This table is purely hypothetical and for illustrative purposes only. Actual chemical shifts would need to be determined experimentally.

Chromatographic Methods for Isomer Separation and Purity Assessment (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating enantiomers and can also be used to separate diastereomers. The choice of the CSP and the mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds.

The development of a chiral HPLC method for this compound would involve screening different chiral columns and mobile phase compositions to find the optimal conditions for separating all four stereoisomers. This would be essential for assessing the enantiomeric and diastereomeric purity of synthesized samples. A validated method would provide retention times and resolution factors for each isomer. Currently, no specific chiral HPLC method for the separation of this compound isomers has been documented in the scientific literature.

Synthesis and Chemical Exploration of Derivatives and Analogues of 2 Methoxycyclopentyl Methanamine

Systematic Structural Modifications at the Cyclopentyl Ring System

The synthesis of the core (2-Methoxycyclopentyl)methanamine structure can be conceptually based on methods used for its homologous cyclohexyl analogue. evitachem.com A plausible synthetic pathway commences with cyclopentanone (B42830) as the starting material. The initial step would involve the formation of an enol or enolate, followed by methoxylation to yield 2-methoxycyclopentanone. This intermediate ketone can then undergo reductive amination. This latter transformation, where a ketone is converted to an amine, can be achieved using various reagents, such as ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride, to furnish the target primary amine, this compound.

Systematic structural modifications to the cyclopentyl ring itself can be introduced by utilizing appropriately substituted cyclopentanone precursors in the initial stage of the synthesis. For instance, starting with 3-methylcyclopentanone (B121447) would be expected to yield derivatives of (2-Methoxy-3-methylcyclopentyl)methanamine. The stereochemical outcome of such syntheses is a critical consideration, as the introduction of substituents creates multiple chiral centers. Stereoselective synthetic methods are often required to control the spatial arrangement of the functional groups, which can significantly influence the chemical properties of the final molecule. youtube.com

The synthesis of complex, substituted cycloalkylmethanamines has been explored in various contexts, highlighting the feasibility of introducing a range of substituents onto the carbocyclic frame. nih.govgoogle.com These approaches often involve multi-step sequences to construct the desired substitution pattern before or after the introduction of the aminomethyl group.

Table 1: Potential Starting Materials for Substituted this compound Analogues

| Starting Cyclopentanone | Expected Final Core Structure |

| Cyclopentanone | This compound |

| 3-Methylcyclopentanone | (2-Methoxy-3-methylcyclopentyl)methanamine |

| 3-Phenylcyclopentanone | (2-Methoxy-3-phenylcyclopentyl)methanamine |

| 3,4-Dimethylcyclopentanone | (2-Methoxy-3,4-dimethylcyclopentyl)methanamine |

This table presents hypothetical synthetic outcomes based on established chemical principles.

Variations in the Alkoxy Group (e.g., Ethoxy and Benzyloxy Analogues)

The identity of the alkoxy group at the C-2 position of the cyclopentyl ring is another key point of molecular diversity. The synthetic route starting from cyclopentanone is amenable to the introduction of various alkoxy groups. Instead of methanol (B129727) for methoxylation, other alcohols can be employed to generate a range of analogues.

For example, using ethanol (B145695) would lead to the formation of (2-Ethoxycyclopentyl)methanamine. Similarly, benzyl (B1604629) alcohol could be used to introduce a benzyloxy group, yielding (2-Benzyloxycyclopentyl)methanamine. The choice of the alcohol and the specific conditions for the etherification step (e.g., acid catalysis) would be critical in achieving good yields of the desired 2-alkoxycyclopentanone intermediate.

The nature of the alkoxy group can influence the physicochemical properties of the molecule, such as its lipophilicity and steric profile. A benzyloxy group, for instance, introduces a bulky, aromatic moiety, which could impart distinct chemical characteristics compared to the smaller methoxy (B1213986) group.

Table 2: Alkoxy Analogues of this compound

| Alcohol Reagent | Resulting Alkoxy Group | Chemical Name of Analogue |

| Methanol | Methoxy | This compound |

| Ethanol | Ethoxy | (2-Ethoxycyclopentyl)methanamine |

| Propanol | Propoxy | (2-Propoxycyclopentyl)methanamine |

| Benzyl alcohol | Benzyloxy | (2-Benzyloxycyclopentyl)methanamine |

This table illustrates potential analogues based on varying the alcohol in the initial synthesis.

Modifications of the Amine Functionality and its Chemical Properties

The primary amine functionality of this compound is a versatile handle for a wide array of chemical transformations, most notably N-alkylation and N-acylation. These modifications allow for the synthesis of secondary and tertiary amines, as well as amides, each with distinct chemical properties.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common strategy. For instance, reacting this compound with formaldehyde (B43269) and a reducing agent would yield the N-methylated derivative, N-Methyl-(2-methoxycyclopentyl)methanamine. The use of environmentally benign alkylating agents, such as dialkyl carbonates, has also been reported for the N-alkylation of various amines.

N-Acylation: The amine can readily react with acylating agents like acid chlorides or acid anhydrides to form amides. For example, treatment with acetyl chloride would produce N-Acetyl-(2-methoxycyclopentyl)methanamine. The resulting amides are generally less basic than the parent amine and can exhibit different solubility and hydrogen bonding capabilities.

The chemical properties of the amine functionality are fundamentally altered by these modifications. Primary amines can act as hydrogen bond donors and acceptors, while tertiary amines can only act as acceptors. The basicity of the amine is also modulated by the electronic effects of the substituents on the nitrogen atom.

Comparative Chemical Studies with Homologous and Analogous Cyclic Amine Systems (e.g., Cyclohexyl and Cycloheptyl Derivatives)

A comparative analysis of this compound with its homologous cyclohexyl and cycloheptyl derivatives provides insight into the influence of ring size on the molecule's conformation and reactivity. The synthesis of the cyclohexyl analogue, (2-Methoxycyclohexyl)methanamine, has been described starting from cyclohexanone (B45756). evitachem.com A similar approach could be envisioned for the cycloheptyl derivative starting from cycloheptanone.

For instance, the relative orientation of the alkoxy and aminomethyl groups (cis or trans) is a critical stereochemical feature. In the cyclohexane (B81311) system, these isomers would have distinct conformational preferences (e.g., diaxial vs. diequatorial), which can influence their chemical reactivity. Studies comparing cis- and trans-2-aminocyclohexanecarboxylic acids have demonstrated that the different spatial arrangements of functional groups on a cyclohexane ring lead to distinguishable chemical behavior. While not the exact molecule, this principle highlights the importance of stereochemistry in cyclic systems. The larger and more flexible cycloheptyl ring would exhibit a more complex conformational landscape.

Table 3: Comparison of Homologous (2-Alkoxycycloalkyl)methanamines

| Ring System | Key Conformational Feature | Expected Impact on Properties |

| Cyclopentyl | Envelope/Twist conformations (flexible) | Dynamic stereochemistry, potentially influencing receptor interactions. |

| Cyclohexyl | Chair conformation (more rigid) | Well-defined axial/equatorial substituent positions, leading to distinct stereoisomers. evitachem.com |

| Cycloheptyl | Multiple low-energy conformations (highly flexible) | Greater conformational space to explore, potentially impacting binding selectivity. |

This table provides a generalized comparison based on fundamental principles of stereochemistry.

Role of 2 Methoxycyclopentyl Methanamine As a Key Intermediate in Complex Organic Syntheses

Precursor in Multi-Step Total Synthesis of Complex Molecules

The total synthesis of complex natural products often relies on chiral pool synthesis or the use of stereochemically well-defined starting materials. Aminocyclopentane cores are found in a variety of biologically active natural products. nih.gov In principle, (2-Methoxycyclopentyl)methanamine, with its stereocenters and functional groups (an amine and a methoxy (B1213986) group), could serve as a valuable chiral precursor. The amine provides a nucleophilic handle for a wide range of transformations, while the methoxy group can direct stereochemistry or be a precursor to a hydroxyl group through demethylation.

However, a direct search of scientific databases does not yield specific examples of total syntheses where this compound is explicitly used as a key intermediate. The syntheses of complex molecules like Agelastatin A, for instance, utilize other types of orthogonally protected diaminocyclopentenones as their core building blocks. nih.gov The potential of this compound in this area remains largely theoretical and underexplored in documented synthetic campaigns.

Building Block for Diverse Heterocyclic Scaffolds

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals. nih.gov Amines are fundamental starting materials for the construction of these ring systems. The primary amine of this compound could, in theory, be used to synthesize a variety of heterocyclic structures. For example, reaction with dicarbonyl compounds could lead to the formation of pyrroles, or cyclization reactions with appropriate partners could yield piperidines or other saturated heterocycles. mdpi.com

The synthesis of cyclopentanone (B42830) and cyclohexanone (B45756) derivatives often involves reactions with various diamines to create enamine structures or other heterocyclic systems like pyrazolones. researchgate.net While these examples showcase the utility of amines in heterocyclic synthesis, there is no specific literature available that demonstrates the use of this compound as a building block for diverse heterocyclic scaffolds. The influence of the 2-methoxy substituent on the reactivity and conformational preferences of the resulting heterocycles is an area that awaits investigation.

Integration into Novel Chemical Methodologies Development

The development of new chemical reactions and methodologies is crucial for advancing the capabilities of organic synthesis. Chiral amines are often employed as catalysts or ligands in asymmetric synthesis. It is conceivable that this compound or its derivatives could be developed into a ligand for metal-catalyzed reactions or as an organocatalyst. For instance, the development of palladium-catalyzed C-H arylation of aminocyclobutanes has been explored using transient directing groups, highlighting the ongoing effort to functionalize cyclic amines. calstate.edu

However, there are no specific reports in the scientific literature of this compound being integrated into the development of novel chemical methodologies. The exploration of its potential in asymmetric catalysis or as a unique substrate in new reaction discovery is not documented.

Applications as a Chemical Reagent for Structural Elaboration

Beyond being a structural component, small molecules can act as reagents to introduce specific functionalities or to elaborate on existing molecular frameworks. For example, a radical substitution reaction of 20(S)-camptothecin with primary alcohols has been used to create 7-alkylcamptothecins, demonstrating how a simple molecule can be used to modify a complex core. nih.gov The amine functionality of this compound could potentially be used in similar ways, for instance, in Mannich reactions or as a directing group for functionalization at other positions.

The synthesis of highly substituted cyclobutylamines has been achieved through processes like the [2+2] cycloaddition involving a keteniminium salt intermediate. researchgate.net This underscores the reactivity of cyclic amines in forming complex structures. Nevertheless, specific applications of this compound as a chemical reagent for the structural elaboration of other molecules are not described in the available literature.

Q & A

Q. What are the optimal synthetic routes for (2-Methoxycyclopentyl)methanamine, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves introducing the cyclopentyl moiety via alkylation or cyclization reactions, followed by functionalization of the methanamine group. Key steps include:

- Cyclopentyl group installation : Use alkylation with cyclopentyl halides or cyclization of linear precursors under acidic conditions .

- Methoxy substitution : Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) for regioselective methoxy group placement .

- Amination : Reductive amination or Gabriel synthesis to introduce the methanamine group .

Q. Table 1: Comparison of Synthetic Routes

| Step | Method | Yield (%) | Key Challenges |

|---|---|---|---|

| Cyclopentyl formation | Alkylation (K2CO3, DMF) | 65-70 | Competing elimination reactions |

| Methoxy installation | Pd-catalyzed coupling | 50-60 | Requires inert atmosphere |

| Final amination | Reductive amination (NaBH4) | 75-80 | Over-reduction risks |

Characterize intermediates using NMR (¹H/¹³C for regiochemistry), HRMS (molecular ion confirmation), and IR (amine/methoxy group detection) .

Q. How should researchers assess the chemical stability of this compound under varying conditions?

Methodological Answer: Design stability studies using:

- Thermal stress : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .

- pH stability : Dissolve in buffers (pH 1–13) and analyze by LC-MS for hydrolytic byproducts (e.g., cyclopentanol derivatives) .

- Light exposure : UV/visible light irradiation (ICH Q1B guidelines) to detect photodegradation .

Key Insight : The methoxy group may confer stability against oxidation, but the cyclopentyl ring could undergo ring-opening under acidic conditions .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction : Use dichloromethane/water (pH 9–10) to isolate the amine .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) or reverse-phase C18 for polar impurities .

- Crystallization : Recrystallize from ethanol/water to obtain high-purity crystals (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Variable substituents : Synthesize analogs with modified methoxy positions (e.g., 3- or 4-methoxy) or cyclopentyl ring substituents (e.g., halides, methyl groups) .

- Biological assays : Test analogs against target enzymes/receptors (e.g., GPCRs, kinases) using fluorescence polarization or SPR binding assays .

- Data analysis : Apply multivariate regression to correlate logP, steric bulk, and IC50 values .

Q. Table 2: SAR Trends in Analog Libraries

| Substituent | Target Affinity (Ki, nM) | Solubility (mg/mL) |

|---|---|---|

| 2-OCH3 | 120 ± 15 | 0.8 |

| 4-OCH3 | 85 ± 10 | 1.2 |

| 2-Cl | 45 ± 5 | 0.5 |

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

- Reproducibility checks : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays) .

- Impurity profiling : Use LC-MS to rule out byproduct interference (e.g., cyclopentyl degradation products) .

- Meta-analysis : Compare data across studies with similar cell lines (e.g., HEK293 vs. CHO) or animal models .

Q. What computational tools are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to GPCRs or ion channels .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

- QSAR modeling : Build models with MOE or RDKit to predict ADMET properties .

Q. How to develop a validated analytical method for quantifying this compound in biological matrices?

Methodological Answer:

- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .

- LC-MS/MS : Optimize using a C18 column (2.1 × 50 mm), 0.1% formic acid in water/acetonitrile gradient, and MRM transitions (e.g., m/z 170 → 123) .

- Validation parameters : Assess linearity (1–1000 ng/mL), LOD/LOQ (0.5/1.5 ng/mL), and matrix effects (<15%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.